1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride

Description

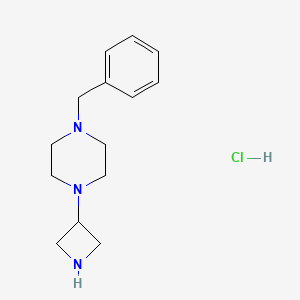

1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride is a heterocyclic compound featuring a piperazine core substituted with a benzyl group at the 4-position and an azetidine ring (a four-membered cyclic amine) at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound is of interest due to its structural hybridity, combining the flexibility of piperazine with the constrained geometry of azetidine, which may influence receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-benzylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3.ClH/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14;/h1-5,14-15H,6-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBISLPDFCXEIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Formation of Piperazine Ring: The piperazine ring is often synthesized through cyclization reactions involving appropriate diamines and dihalides.

Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using suitable coupling agents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Analogs of Benzylpiperazine Derivatives

The benzylpiperazine scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Key Observations :

- The azetidine moiety in the target compound reduces conformational flexibility compared to linear alkyl or aryl substituents in analogs like BZP or 4-MeOPP. This may enhance selectivity for specific receptors .

- Halogenated analogs (e.g., 3-CPP) exhibit distinct electronic profiles, influencing binding affinity at serotonin receptors .

Pharmacological and Physicochemical Properties

Receptor Binding Affinity

- Serotonin Receptors : Compounds like 4-MeOPP and 3-CPP show high affinity for 5-HT1A and 5-HT2A receptors due to aryl substituents . The target compound’s azetidine ring may mimic the spatial arrangement of indoleamine structures (e.g., serotonin), though experimental data are pending.

- Dopamine Receptors : BZP derivatives with bulky substituents (e.g., tricyclic groups in ’s compounds 7 and 9) exhibit dopamine D2/D3 affinity. The target compound’s compact azetidine group may limit such interactions .

Solubility and Drug-Likeness

- highlights that piperazine amides with polar substituents (e.g., hydroxyl, methoxy) exhibit high aqueous solubility and gastrointestinal permeability. The hydrochloride salt of the target compound likely improves its solubility compared to free bases .

- Principal Component Analysis (PCA) : In , PC1 (governed by Fsp3, HBA, HBD) and PC2 (polarizability, dipole moment) explain 71% of variance in drug-like properties. The target compound’s azetidine (Fsp3 = 0.33) and benzyl group may position it favorably in PCA space for CNS penetration .

Biological Activity

1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring and a benzylpiperazine moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHN·HCl

- Molecular Weight : 270.79 g/mol

- CAS Number : 2247849-88-1

This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It is hypothesized to act as a modulator of serotonin and dopamine receptors, similar to other piperazine derivatives. This modulation can lead to effects such as:

- CNS Stimulation : The compound may enhance dopaminergic and serotonergic activity, potentially contributing to stimulant effects.

- Antidepressant Activity : By influencing serotonin pathways, it could have implications in treating mood disorders.

Pharmacological Effects

The biological activity of this compound has been investigated in several studies:

- Cytotoxicity Studies : Research has indicated that piperazine derivatives can exhibit cytotoxic effects on various cell lines. For instance, studies involving hepatocytes have shown that related compounds can induce oxidative stress and energy imbalance, leading to cytotoxicity .

- Neuropharmacological Studies : Similar compounds have demonstrated efficacy in modulating neurotransmitter release and reuptake, suggesting potential applications in treating neuropsychiatric disorders .

- Antimicrobial Activity : Some studies suggest that piperazine derivatives possess antimicrobial properties, although specific data on this compound is limited.

Case Study 1: Hepatotoxicity Assessment

A study assessing the hepatotoxicity of piperazine derivatives found that compounds similar to this compound could induce significant cytotoxic effects in liver cells. The study utilized HepaRG cells and primary rat hepatocytes to evaluate the cytotoxicity using the MTT assay. The findings indicated that these compounds could lead to oxidative stress and mitochondrial dysfunction, highlighting their potential risks when used therapeutically .

Case Study 2: Neuropharmacological Impact

Another investigation focused on the neuropharmacological properties of benzylpiperazine derivatives, noting their ability to stimulate dopamine release. Such activity is crucial for developing treatments for conditions like depression or ADHD . The study provided insights into how structural modifications can influence receptor interactions and biological outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(Azetidin-3-yl)-4-benzylpiperazine | Modulates serotonin/dopamine receptors | Potential antidepressant/stimulant |

| Benzylpiperazine (BZP) | CNS stimulant | Euphoria, increased energy |

| 1-(3-Trifluoromethylphenyl)piperazine | Dopamine reuptake inhibition | Antidepressant effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine and benzylpiperazine precursors can be reacted under alkaline conditions, followed by hydrochloride salt formation. Key steps include:

- Using anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.

- Employing coupling agents like EDCI/HOBt for amide bond formation if required.

- Purification via recrystallization or column chromatography to achieve >95% purity.

- Reaction optimization should monitor temperature (e.g., reflux at 80–100°C) and stoichiometry to minimize by-products .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to humidity, as hydrochloride salts are hygroscopic.

- Handling : Use gloves, goggles, and fume hoods to prevent skin/eye contact. Avoid static discharge by grounding equipment.

- Stability Testing : Conduct accelerated stability studies under varying pH (4–9) and temperature (4–40°C) to identify degradation pathways .

Q. Which analytical techniques are optimal for characterizing its purity and structure?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify azetidine and benzylpiperazine moieties.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) analysis.

- XRD : Single-crystal X-ray diffraction for absolute configuration determination (if crystallizable) .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemistry : Use DFT calculations (e.g., Gaussian 16) to model reaction pathways and transition states for derivative synthesis.

- Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) using AutoDock Vina to predict binding affinities.

- SAR Analysis : Combine computational predictions with experimental IC50 values to establish structure-activity relationships .

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions).

- Experimental Replication : Standardize protocols (e.g., cell lines, buffer pH) to isolate compound-specific effects.

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding, functional cAMP assays) to confirm activity .

Q. What strategies can optimize solubility while preserving the pharmacological profile of this compound?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) at non-critical positions via reductive amination or ester hydrolysis.

- Salt Formation : Explore alternative counterions (e.g., citrate, sulfate) to enhance aqueous solubility.

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.